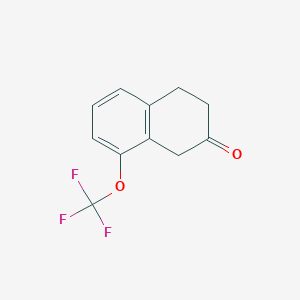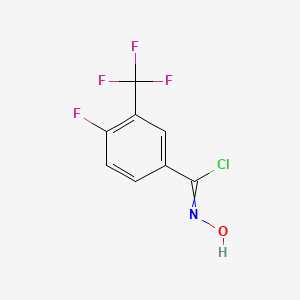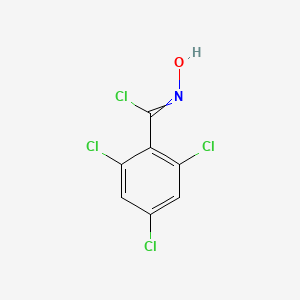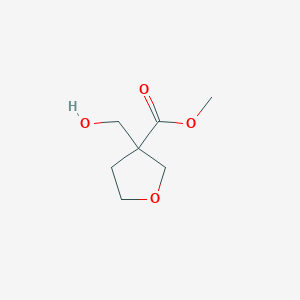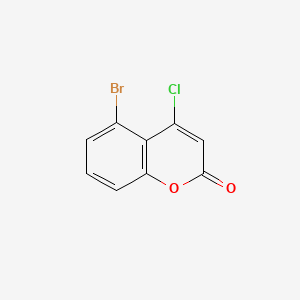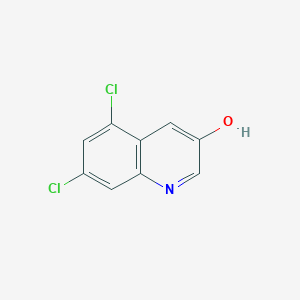
5,7-Dichloroquinolin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloroquinolin-3-OL: is a chemical compound belonging to the quinoline family. It is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a hydroxyl group at the 3rd position on the quinoline ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroquinolin-3-OL typically involves the chlorination of quinolin-3-OL. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dichloroquinolin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dichloroquinolin-3-OL is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of new diagnostic tools and assays .
Medicine: this compound has shown potential as an antimicrobial and antimalarial agent. It is being investigated for its efficacy against various bacterial and protozoal infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of certain types of coatings and adhesives .
Mecanismo De Acción
The exact mechanism of action of 5,7-Dichloroquinolin-3-OL is not fully understood. it is believed to exert its effects by interfering with the DNA synthesis and repair mechanisms in microorganisms. The compound may also inhibit certain enzymes involved in cellular metabolism, leading to the disruption of essential biological processes .
Comparación Con Compuestos Similares
5,7-Dichloro-8-hydroxyquinoline (Chloroxine): Known for its antibacterial and antifungal properties.
5-Chloroquinolin-8-ol: Used as an antimicrobial agent.
5,7-Diiodoquinolin-8-ol: Exhibits similar antimicrobial activities but with different halogen substitutions.
Uniqueness: 5,7-Dichloroquinolin-3-OL is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H5Cl2NO |
|---|---|
Peso molecular |
214.04 g/mol |
Nombre IUPAC |
5,7-dichloroquinolin-3-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-1-8(11)7-3-6(13)4-12-9(7)2-5/h1-4,13H |
Clave InChI |
DTCLMWJPXGZTID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=CC(=C2)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
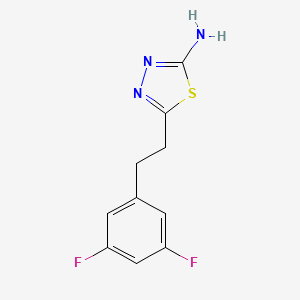
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)
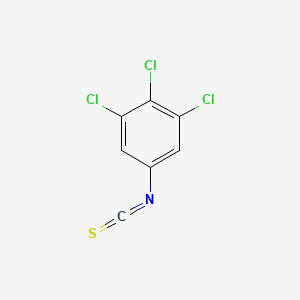
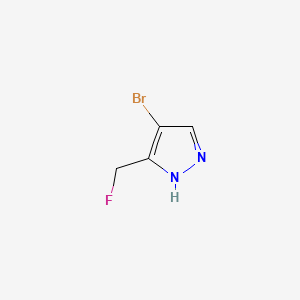


![N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride](/img/structure/B13685494.png)
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13685506.png)
